Tocainide hydrochloride

Übersicht

Beschreibung

Tocainide hydrochloride is an orally active class 1b antiarrhythmic agent . It interferes with cardiac sodium channels and is typically used to treat ventricular arrhythmias . It is a primary amine analog of lidocaine (lignocaine), used for the treatment of tinnitus . It blocks the sodium channels in the pain-producing foci in the nerve membranes and renders an analgesic effect in trigeminal neuralgia .

Synthesis Analysis

Tocainide is a lidocaine derivative that undergoes very little first-pass metabolism . It occurs as two enantiomers. The R isomer is three times more potent than the S isomer .

Molecular Structure Analysis

The molecular formula of Tocainide hydrochloride is C11H17ClN2O . Its average mass is 228.719 Da and its monoisotopic mass is 228.102936 Da .

Chemical Reactions Analysis

Rifampicin increases the conversion of tocainide into its main metabolite, tocainide carbamoyl ester glucuronide, by inducing the glucuronosyl transferase enzyme that catalyzes glucuronidation of tocainide to produce that metabolite .

Physical And Chemical Properties Analysis

Tocainide hydrochloride is a small molecule . Its average weight is 192.2575 and its chemical formula is C11H16N2O . Following oral administration, the bioavailability approaches 100 percent, and is unaffected by food . The average plasma half-life in patients is approximately 15 hours .

Wissenschaftliche Forschungsanwendungen

Antiarrhythmic Agent

Tocainide hydrochloride is an orally active class 1b antiarrhythmic agent . It interferes with cardiac sodium channels and is typically used to treat ventricular arrhythmias . It exerts a potential- and frequency-dependent block of sodium channels .

Treatment of Ventricular Arrhythmias

Tocainide is indicated for the treatment of documented ventricular arrhythmias, such as sustained ventricular tachycardia, that are life-threatening . It has been relatively effective and usually well tolerated in several open and controlled therapeutic trials in patients with ventricular arrhythmias .

Suppression of Ventricular Ectopic Beats and/or Ventricular Tachycardia

In treating ventricular ectopic beats and/or ventricular tachycardia, Tocainide has demonstrated effective suppression in 60 to 70% of patients in both open and controlled studies .

Prophylactic Agent in Post-Myocardial Infarction

Tocainide has an acute effect when infused in patients with ventricular arrhythmias complicating myocardial infarction, as well as a prophylactic effect when given orally . Studies on its usefulness as a prophylactic agent in the prevention of ventricular arrhythmias after myocardial infarction have been mainly double-blind and placebo-controlled in design .

Treatment of Wolff-Parkinson-White Syndrome

In patients with Wolff-Parkinson-White syndrome, Tocainide has been shown to increase the effective refractory period of the accessory pathway .

Neurological and Gastrointestinal Effects

The most common adverse effects of Tocainide are neurological and gastrointestinal in nature, with nausea and dizziness occurring most frequently .

Wirkmechanismus

Target of Action

Tocainide hydrochloride primarily targets the sodium channels on the neuronal cell membrane . These channels play a crucial role in the propagation of action potentials in neurons, which are essential for the transmission of signals in the nervous system.

Mode of Action

Tocainide hydrochloride acts by binding preferentially to the inactive state of the sodium channels . This binding interferes with the normal function of these channels, limiting the spread of seizure activity and reducing seizure propagation . The antiarrhythmic actions of Tocainide are mediated through its effects on sodium channels in Purkinje fibers .

Biochemical Pathways

Tocainide, like lidocaine, produces dose-dependent decreases in sodium and potassium conductance, thereby decreasing the excitability of myocardial cells . In experimental animal models, the dose-related depression of sodium current is more pronounced in ischemic tissue than in normal tissue .

Pharmacokinetics

Tocainide hydrochloride exhibits almost 100% oral bioavailability . It undergoes very less first pass metabolism and occurs as two enantiomers . The R isomer is three times more potent than the S isomer . The plasma half-life generally lasts for 11.5-15.5 hours . In the blood, Tocainide is 10-20% protein bound . The volume of distribution is 2.8-3.2 L/kg . About 31-45% of Tocainide is excreted unchanged in the urine . The main metabolite is Tocainide carbamoyl ester glucuronide .

Result of Action

The result of Tocainide’s action is the reduction of seizure activity and the treatment of ventricular arrhythmias . By decreasing the excitability of myocardial cells, Tocainide helps to correct irregular heartbeats to a normal rhythm .

Action Environment

The action of Tocainide can be influenced by various environmental factors. For instance, the presence of certain drugs can affect the metabolism and clearance of Tocainide. Rifampicin, for example, increases the conversion of Tocainide into its main metabolite, Tocainide carbamoyl ester glucuronide, by inducing the glucuronosyl transferase enzyme that catalyzes glucuronidation of Tocainide to produce that metabolite .

Safety and Hazards

Tocainide may cause some people to become dizzy, lightheaded, or less alert than they are normally . It is recommended to avoid these activities if you experience dizziness, drowsiness, or blurred vision . In case of a spill or leak, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

2-amino-N-(2,6-dimethylphenyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12;/h4-6,9H,12H2,1-3H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZACPWEJDQXGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045540 | |

| Record name | Tocainide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tocainide hydrochloride | |

CAS RN |

71395-14-7 | |

| Record name | Tocainide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71395-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tocainide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071395147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tocainide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-amino-N-(2,6-dimethylphenyl)propionamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOCAINIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K7I38CKN5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

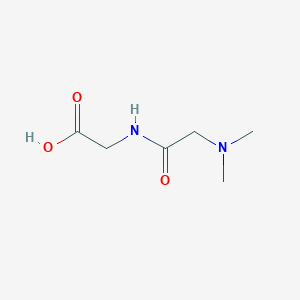

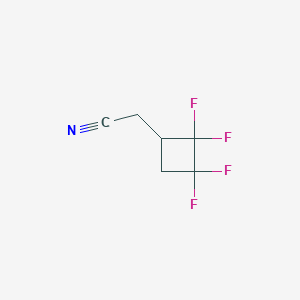

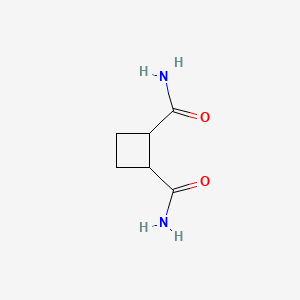

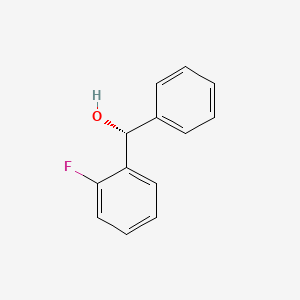

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[(4-fluorophenyl)methyl]aniline](/img/structure/B3424567.png)

![4-ethoxy-N-[(4-fluorophenyl)methyl]aniline](/img/structure/B3424569.png)

![2,6-Diazaspiro[4.5]decane](/img/structure/B3424589.png)

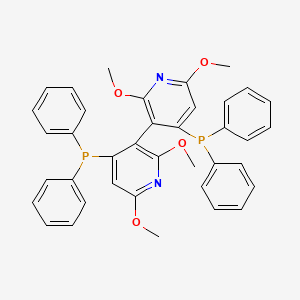

![(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/structure/B3424647.png)